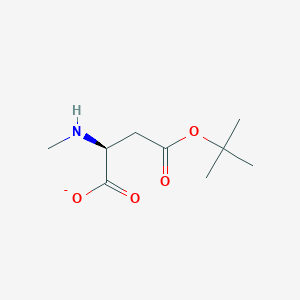

L-Aspartic acid, N-methyl-, 4-(1,1-dimethylethyl) ester

Description

Chemical Name: L-Aspartic acid, N-methyl-, 4-(1,1-dimethylethyl) ester CAS Number: 197632-85-2 Molecular Formula: C₉H₁₇NO₄ Molecular Weight: 215.24 g/mol

This compound is a derivative of L-aspartic acid, where the amino group is methylated (N-methyl substitution), and the β-carboxylic acid is esterified with a tert-butyl (1,1-dimethylethyl) group. The tert-butyl ester enhances lipophilicity and stability against hydrolysis, while the N-methyl group modulates steric and electronic properties, influencing its reactivity in peptide synthesis and enzymatic interactions .

Properties

Molecular Formula |

C9H16NO4- |

|---|---|

Molecular Weight |

202.23 g/mol |

IUPAC Name |

(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/p-1/t6-/m0/s1 |

InChI Key |

VVZMENGKDSBXFM-LURJTMIESA-M |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)[O-])NC |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)[O-])NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-L-aspartic acid tert-butyl ester typically involves the following steps:

Protection of the Carboxyl Group: The carboxyl group of L-aspartic acid is protected using tert-butyl alcohol in the presence of an acid catalyst, forming the tert-butyl ester.

Methylation of the Amino Group: The amino group of the protected aspartic acid is methylated using a methylating agent such as methyl iodide or dimethyl sulfate under basic conditions.

Purification: The resulting N-Methyl-L-aspartic acid tert-butyl ester is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In industrial settings, the production of N-Methyl-L-aspartic acid tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-aspartic acid tert-butyl ester undergoes various chemical reactions, including:

Substitution Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction Reactions: The methyl group on the nitrogen can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Coupling: Coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are commonly used in peptide synthesis.

Major Products Formed

Hydrolysis: N-Methyl-L-aspartic acid.

Oxidation: N-Methyl-L-aspartic acid derivatives with oxidized methyl groups.

Reduction: Reduced forms of N-Methyl-L-aspartic acid derivatives.

Coupling: Peptides containing N-Methyl-L-aspartic acid residues.

Scientific Research Applications

Chemical Synthesis

L-Aspartic Acid Derivatives : L-Aspartic acid derivatives, including N-methyl-4-(1,1-dimethylethyl) ester, are crucial in the synthesis of peptides and other bioactive compounds. The tert-butyl group serves as a protective group that can be removed under specific conditions, facilitating the synthesis of more complex molecules .

Peptide Coupling : The compound has been used in peptide coupling reactions to create various biologically active peptides. This application is particularly significant in pharmaceutical chemistry where the design of new drugs often involves the synthesis of peptide-based compounds .

Biological Research

Neurotransmitter Studies : Research indicates that L-aspartic acid plays a role as a neurotransmitter in the central nervous system. N-methyl-D,L-aspartic acid (a related compound) has been shown to stimulate gonadotropin-releasing hormone (GnRH) secretion, which could have implications for reproductive health studies . The study of L-aspartic acid and its derivatives can provide insights into neurochemical pathways and their effects on hormone regulation.

Detection Methods : Recent advancements have led to the development of electrochemical sensors for detecting L-aspartic acid in biological samples. For instance, Ag-doped ZnO nanosheets have been utilized to create sensitive sensors capable of detecting low concentrations of L-aspartic acid, demonstrating its potential in biomedical diagnostics .

Pharmaceutical Applications

Potential Therapeutics : The compound's ability to influence neurotransmitter activity makes it a candidate for research into treatments for neurological disorders. Its derivatives might be explored for their potential neuroprotective effects or roles in modulating synaptic transmission .

Cancer Research : Some studies have investigated the cytotoxic effects of compounds related to L-aspartic acid on cancer cell lines such as HeLa and MCF-7. These findings suggest that derivatives may exhibit anti-proliferative properties that could be harnessed for therapeutic purposes .

Agricultural Applications

Plant Growth Regulators : Research has indicated that amino acids like L-aspartic acid can influence plant growth and development. The ester form may enhance bioavailability and efficacy when used as a growth regulator or nutrient supplement in agricultural settings.

Summary Table of Applications

Case Studies

-

Neurotransmitter Influence on Hormonal Secretion :

A study demonstrated that intravenous administration of N-methyl-D,L-aspartic acid significantly affected LH and GH release in ewes, highlighting the compound's role in neuroendocrine regulation . -

Electrochemical Detection Methodology :

Researchers developed an electrochemical sensor using Ag-doped ZnO nanosheets for detecting L-aspartic acid with high sensitivity (0.2689 µA µMcm), showcasing its applicability in real-time biological monitoring . -

Cytotoxicity Against Cancer Cell Lines :

A study found that certain methyl esters, including those derived from aspartic acid, exhibited cytotoxic effects on HeLa and MCF-7 cells, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of N-Methyl-L-aspartic acid tert-butyl ester involves its incorporation into peptides and proteins. The compound’s unique structure allows it to interact with specific molecular targets, influencing the folding, stability, and activity of the resulting peptides and proteins. The tert-butyl ester group provides protection during synthesis, while the methyl group on the nitrogen enhances the compound’s reactivity and stability.

Comparison with Similar Compounds

L-Aspartic Acid 4-tert-Butyl Ester

N-Acetyl-L-Aspartic Acid β-tert-Butyl Ester (Ac-Asp-(OtBu)-OH)

CAS Number: 117833-18-8 Molecular Formula: C₁₀H₁₇NO₅ Key Differences:

L-Aspartic Acid, N-[(1,1-Dimethylethoxy)carbonyl]-, 1-Methyl 4-(Phenylmethyl) Ester

CAS Number: 80963-12-8 Molecular Formula: C₁₇H₂₃NO₆ Key Differences:

- Substituents: Boc (tert-butoxycarbonyl) protection on the amino group, with a benzyl (phenylmethyl) ester at the 4-position and a methyl ester at the 1-position.

- Applications: The Boc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amino protection, while the benzyl ester is stable under basic conditions .

L-Aspartic Acid Dibenzyl Ester 4-Toluenesulfonate

CAS Number: Not explicitly listed (see ) Molecular Formula: C₂₄H₂₅NO₆S (estimated) Key Differences:

- Substituents : Dibenzyl esters on both α- and β-carboxylic acids, with a tosylate counterion.

- Properties: The tosylate salt improves crystallinity, and the benzyl esters allow selective hydrogenolytic deprotection. This contrasts with the tert-butyl ester, which requires acidic conditions for removal .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

L-Aspartic acid, N-methyl-, 4-(1,1-dimethylethyl) ester, is a derivative of aspartic acid that exhibits various biological activities. This article provides a comprehensive review of its biological properties, including its roles in neurotransmission, hormonal regulation, and potential therapeutic applications.

Chemical Structure and Properties

L-Aspartic acid is a non-essential amino acid involved in various metabolic processes. The specific compound under review has the following molecular characteristics:

- Molecular Formula : C₁₁H₁₅N₁O₄

- Molecular Weight : 239.25 g/mol

- Structure : The compound features a tert-butyl group (1,1-dimethylethyl) and a methyl group attached to the nitrogen of the aspartic acid backbone.

1. Neurotransmitter Activity

L-Aspartic acid functions as a neurotransmitter in the central nervous system. It acts primarily through glutamate receptors, influencing excitatory neurotransmission. Research indicates that N-methyl-D,L-aspartic acid (NMA), an analogue of aspartic acid, stimulates the release of gonadotropin-releasing hormone (GnRH), which plays a crucial role in reproductive hormone regulation .

2. Hormonal Regulation

Studies have shown that intravenous administration of NMA leads to an immediate release of luteinizing hormone (LH) and growth hormone (GH) within minutes, while also suppressing prolactin secretion for up to an hour . In contrast, prolonged infusion of aspartic acid has been linked to reduced LH and follicle-stimulating hormone (FSH) concentrations in ewes, suggesting its role in modulating pituitary hormone release .

3. Potential Therapeutic Applications

The compound's ability to influence hormonal pathways suggests potential applications in treating conditions related to hormonal imbalances. Additionally, its role in muscle metabolism and recovery positions it as a candidate for ergogenic supplements aimed at enhancing athletic performance .

Case Studies

- A study involving ewes demonstrated that increased dietary aspartic acid could elevate brain concentrations of the amino acid, subsequently enhancing gonadotropin secretion .

- Another investigation highlighted the potential of amino acid derivatives like L-aspartic acid methyl esters in influencing physical and mental performance during stress-related tasks .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter | Acts via glutamate receptors; influences excitatory neurotransmission. |

| Hormonal Regulation | Stimulates GnRH secretion; affects LH and FSH levels in reproductive contexts. |

| Ergogenic Potential | May enhance athletic performance and recovery through metabolic support. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.